molecular formula C8H16N2 B034414 9-Methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 102547-84-2

9-Methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B034414
CAS No.: 102547-84-2
M. Wt: 140.23 g/mol
InChI Key: NRCDIJJTFDJACX-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C8H16N2 It is characterized by a unique structure that includes a seven-membered ring fused with a five-membered ring, containing two nitrogen atoms

Scientific Research Applications

9-Methyl-3,9-diazabicyclo[4.2.1]nonane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane is not provided in the search results. This information might be available in related peer-reviewed papers or technical documents .

Safety and Hazards

The safety information for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .

Future Directions

The future directions for the use and study of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane are not provided in the search results. This information might be available in related peer-reviewed papers or technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the cycloaddition of an azomethine ylide with an alkene, followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often involve the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods are designed to optimize the yield and cost-effectiveness of the production process. The compound is typically synthesized in large reactors under controlled conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane include:

  • 3,9-Diazabicyclo[4.2.1]nonane
  • 9-Methyl-3-azabicyclo[4.2.1]nonane
  • 3,9-Diazabicyclo[4.2.1]nonan-9-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 9-position. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCDIJJTFDJACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553545
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102547-84-2
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonane
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Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (0.61 g) in anhydrous THF (30 ml), cooled at 0° C., and kept under an argon inert atmosphere, a solution in THF of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one obtained in example 1 is dropwise added (1.00: of compound in 10 ml of THF). The obtained mixture is heated at reflux for 48 hours and then cooled at 0° C. Then water (3 ml) is slowly added to the mixture. After water addition, the mixture is kept under stirring for 1:0 minutes. A precipitate is formed, that at the end is filtered under vacuum and washed with dichloromethane. The obtained filtrate is evaporated obtaining an oil which is dissolved in dichloromethane. The obtained solution is then anhydrified on sodium sulphate and the solvent evaporated. The residual oil is distilled (45-50° C./0.1 mmHg) to give 0.63 g of 9-methyl-3,9-diazabicyclo[4.2.1]nonane (2a) as a colourless oil.
Quantity
0.61 g
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30 mL
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3 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Neat LAH (0.5 g, 13.17 mmol) was added in small portions to a stirred solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.0 g, 6.48 mmol) in THF (40 ml) and the mixture was heated at reflux under nitrogen for 3-4 h. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.5 ml), 15% NaOH (1.5 ml) and water (0.5 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-methyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.08-1.67 (m, 4H) 1.74-1.92 (m, 1H) 2.01-2.31 (m, 2H) 2.41-2.46 (m, 3H) 2.66 (dd, J=13.09, 2.01 Hz, 1H) 2.77-3.00 (m,2H) 3.07-3.36 (m, 2H) 3.50-4.06 (m, 1H).
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0.5 g
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1 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
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Reactant of Route 6
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Customer
Q & A

Q1: What is the significance of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane structure in the context of antibacterial drug development?

A1: Research indicates that incorporating this compound as a side chain in quinolone molecules can contribute to potent antibacterial activity. This is particularly relevant in developing new veterinary antibacterial agents. [] While not the most potent diazabicycloalkyl side chain explored, this compound's properties offer valuable insights into structure-activity relationships within this class of compounds. [] This knowledge contributes to the broader understanding of designing effective drugs against bacterial infections in veterinary medicine.

Q2: How does the structure of this compound compare to other similar compounds investigated for antibacterial activity?

A2: Researchers investigating various diazabicycloalkylquinolones have studied several diazabicycloalkyl side chains for their antibacterial potential. [] These include structures like (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazabicyclo[3.3.1]nonane, among others. [] Comparing these structures helps scientists understand how the size and spatial arrangement of atoms within the bicyclic system affect the overall antibacterial activity and pharmacological properties of the resulting compounds.

Q3: Beyond antibacterial research, has this compound been explored for other applications?

A3: Research on this compound extends beyond its potential antibacterial properties. Scientists have investigated its synthesis and potential use in developing spasmolytic agents. [] This line of research highlights the versatility of this specific diazabicyclo system and its potential applications in addressing various medical needs.

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